2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester
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Overview
Description
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C15H17BF6O3 and a molecular weight of 370.1 g/mol . This compound is known for its unique chemical structure, which includes two trifluoromethyl groups and a methoxy group attached to a phenyl ring, as well as a pinacol ester moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is its role as a reagent in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The ortho-substituent of boronic acid plays a key role in preventing the coordination of amines to the boron atom of the active species, thus accelerating the amidation .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
For instance, the compound’s stability at room temperature suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the compound is stable at room temperature , and its rate of reaction can be considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents used in this synthesis include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Hydrolysis: The boronic ester can hydrolyze to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Protic Solvents: Used in protodeboronation reactions.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed in hydrolysis reactions.
Hydrocarbons: Formed in protodeboronation reactions.
Scientific Research Applications
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the synthesis of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: Utilized in the development of boron-containing drugs and as a building block for bioactive molecules.
Chemical Biology: Used in the study of enzyme inhibitors and as a probe for biological interactions involving boron.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethyl and methoxy groups, making it less electron-withdrawing and less reactive in certain reactions.
4,4,5,5-Tetramethyl-2-(trifluoromethyl)phenyl-1,3,2-dioxaborolane: Contains only one trifluoromethyl group, resulting in different electronic properties.
Uniqueness
2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of two trifluoromethyl groups and a methoxy group, which enhance its reactivity and stability in various chemical reactions. These functional groups also make it a valuable reagent in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-[2-methoxy-4,6-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF6O3/c1-12(2)13(3,4)25-16(24-12)11-9(15(20,21)22)6-8(14(17,18)19)7-10(11)23-5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCNGRGMUVGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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